

An In-depth Technical Guide on 1,3-Dimethyl-1,4-dihydroquinoxaline

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Compound of Interest		
Compound Name:	1,3-Dimethyl-1,4- dihydroquinoxaline	
Cat. No.:	B11921466	Get Quote

Disclaimer: An extensive search of scientific literature and chemical databases reveals a significant lack of in-depth technical information, quantitative data, and specific experimental protocols for **1,3-Dimethyl-1,4-dihydroquinoxaline**. This compound is not widely documented in peer-reviewed research. Therefore, this guide provides the available identifying information for the specified compound and supplements it with a broader overview of the quinoxaline chemical class, including general synthesis methods and biological activities, to provide relevant context for researchers.

Compound Identification

The compound **1,3-Dimethyl-1,4-dihydroquinoxaline** is identified by the following chemical descriptors.

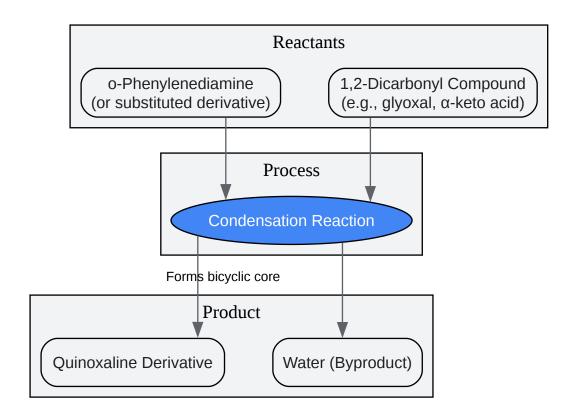
Identifier	Value	Reference
IUPAC Name	1,4-dihydro-1,3- dimethylquinoxaline	[1]
CAS Number	291757-83-0	[1]
Molecular Formula	C10H12N2	[1]
Formula Weight	160.22 g/mol	[1]



General Synthesis of the Quinoxaline Core

The synthesis of the quinoxaline heterocyclic system is a well-established area of organic chemistry. The most common and versatile method involves the condensation reaction between an o-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound. This reaction provides a straightforward route to the bicyclic quinoxaline core. The specific substituents on the final quinoxaline ring are determined by the choice of the starting diamine and dicarbonyl compound.

A generalized workflow for this synthesis is depicted below.



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Caption: General workflow for the synthesis of quinoxaline derivatives.

Representative Experimental Protocol: Synthesis of 1,4-Dihydroquinoxaline-2,3-dione



While a specific protocol for **1,3-Dimethyl-1,4-dihydroquinoxaline** is not available, the following is a representative experimental protocol for the synthesis of a related compound, **1,4-dihydroquinoxaline-2,3-dione**, which illustrates the general principles of quinoxaline synthesis. This method utilizes a solvent-free grinding technique.[2]

Materials:

- o-Phenylenediamine (1 mmol, 0.108 g)
- Oxalic acid dihydrate (1 mmol, 0.126 g)
- Mortar and pestle
- Ethanol/water for recrystallization

Procedure:

- A mixture of o-phenylenediamine and oxalic acid dihydrate is placed in a mortar.
- The mixture is thoroughly ground with a pestle at room temperature in an open atmosphere.
- Grinding is continued until the solid mixture turns into a melt.
- The reaction mixture is occasionally ground for a total period of approximately 30 minutes.
- The resulting solid product is then purified by recrystallization from a water/ethanol mixture to yield pure 1,4-dihydroquinoxaline-2,3-dione.[2]

This protocol highlights a green chemistry approach to synthesizing the quinoxaline core, which is operationally simple and avoids the use of hazardous solvents.[2]

Biological and Pharmacological Activities of the Quinoxaline Class

The quinoxaline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of quinoxaline have been extensively studied and have shown a broad spectrum of pharmacological activities. It is



important to note that these activities are for the general class of quinoxaline derivatives and have not been specifically reported for **1,3-Dimethyl-1,4-dihydroquinoxaline**.

Key activities include:

- Antimicrobial Activity: Many quinoxaline derivatives, particularly quinoxaline 1,4-dioxides, exhibit potent activity against bacteria, fungi, and protozoa.[3][4][5] Some have been developed as veterinary medicines to promote animal growth.[5]
- Anticancer Activity: Certain quinoxaline derivatives have demonstrated cytotoxic effects
 against various cancer cell lines. Their mechanism of action can involve the inhibition of key
 enzymes like receptor tyrosine kinases (e.g., VEGFR-2) or by acting as bioreductive
 prodrugs that are activated under hypoxic conditions found in tumors.[6][7]
- Antiviral Activity: Quinoxaline-based compounds have been identified as inhibitors of viral replication, including activity against the Human Immunodeficiency Virus (HIV).[4]
- Central Nervous System (CNS) Activity: Some quinoxalinediones are known to act as antagonists at ionotropic glutamate receptors (AMPA, kainate, and NMDA), which gives them potential applications in treating neurodegenerative disorders and epilepsy.[8]
- Enzyme Inhibition: More complex derivatives, such as those with sulfonamide moieties, have been designed as inhibitors for enzymes like dipeptidyl peptidase-IV (DPP-4), making them candidates for the treatment of type 2 diabetes.[6][7]

The broad range of activities highlights the versatility of the quinoxaline scaffold in drug discovery and development. The specific biological profile of any given derivative is highly dependent on the nature and position of its substituents.

Conclusion

1,3-Dimethyl-1,4-dihydroquinoxaline (CAS: 291757-83-0) is a defined chemical entity. However, there is a notable absence of detailed scientific literature regarding its synthesis, characterization, and biological activity. For researchers and drug development professionals, this indicates that the compound is likely not an area of active investigation or may be a rare chemical intermediate. The broader class of quinoxalines, in contrast, remains a highly active field of research with a wealth of documented synthesis protocols, quantitative data, and



diverse pharmacological applications. Further research would be required to determine any unique properties or potential applications of the specific 1,3-dimethyl derivative.

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